N-(2-(2-fluorophenyl)-2-methoxypropyl)butyramide
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Overview
Description
N-(2-(2-fluorophenyl)-2-methoxypropyl)butyramide is a useful research compound. Its molecular formula is C14H20FNO2 and its molecular weight is 253.317. The purity is usually 95%.
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Scientific Research Applications
Application in Radiotracer Synthesis
N-(2-(2-fluorophenyl)-2-methoxypropyl)butyramide, due to its fluorine moiety, is relevant in the synthesis of radiolabeled compounds. For instance, nucleophilic displacement of bromide with [18F]fluoride has been demonstrated in the synthesis of potential radiotracers for the study of CB1 cannabinoid receptors in the brain via positron emission tomography. These compounds have been synthesized with high specific radioactivity and purity, indicating their potential in neuroimaging and neuroscience research (Katoch-Rouse & Horti, 2003).
Role in Kinase Inhibition
Compounds structurally related to this compound have been identified as potent and selective kinase inhibitors. These compounds have demonstrated significant tumor stasis in cancer models, pointing to their potential as therapeutic agents in oncology. For example, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promise in preclinical cancer studies (Schroeder et al., 2009).
Antimycobacterial Potential
Certain N-substituted compounds, related to this compound, have shown significant antimycobacterial activity. These compounds, characterized by their molecular structure and lipophilic properties, have been effective against strains of Mycobacterium, indicating their potential in treating tuberculosis and other mycobacterial infections (Goněc et al., 2017).
Application in Anticonvulsant Research
Derivatives of this compound have been investigated for their anticonvulsant properties. Certain fluoro-substituted benzenamides have demonstrated comparable anticonvulsant activity to established drugs like phenobarbital, suggesting their potential utility in managing seizures and related neurological disorders (Meza-Toledo et al., 2008).
Mechanism of Action
Target of Action
It is known that similar compounds, such as fentanyl analogs, primarily target opioid receptors in the central nervous system .
Mode of Action
Based on its structural similarity to fentanyl analogs, it can be hypothesized that it may interact with opioid receptors, leading to changes in pain perception and response .
Biochemical Pathways
It is known that fentanyl analogs generally affect pathways involving reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Pharmacokinetics
It is known that similar compounds, such as fentanyl analogs, can cross the blood-brain barrier, which is crucial for their central nervous effects .
Result of Action
Similar compounds, such as fentanyl analogs, are known to produce potent analgesic effects .
Action Environment
It is known that similar compounds, such as fentanyl analogs, can have their effects modulated by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-4-7-13(17)16-10-14(2,18-3)11-8-5-6-9-12(11)15/h5-6,8-9H,4,7,10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXDUEAULJQFCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C)(C1=CC=CC=C1F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.